4F-DDC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

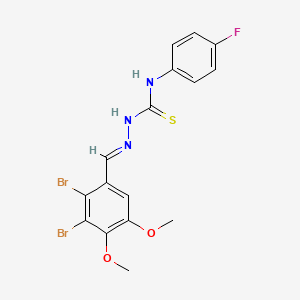

C16H14Br2FN3O2S |

|---|---|

Molekulargewicht |

491.2 g/mol |

IUPAC-Name |

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea |

InChI |

InChI=1S/C16H14Br2FN3O2S/c1-23-12-7-9(13(17)14(18)15(12)24-2)8-20-22-16(25)21-11-5-3-10(19)4-6-11/h3-8H,1-2H3,(H2,21,22,25)/b20-8+ |

InChI-Schlüssel |

KSONUKIMFGJGMP-DNTJNYDQSA-N |

Isomerische SMILES |

COC1=C(C(=C(C(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)Br)Br)OC |

Kanonische SMILES |

COC1=C(C(=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)Br)Br)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling "4F-DDC": A Review of Existing Knowledge and a Call for Structural Clarification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "4F-DDC" presents a significant ambiguity in the scientific literature, preventing the creation of a definitive technical guide. While the "4F" prefix strongly suggests a fluorine atom substituted at the fourth position of a parent molecule, the identity of "DDC" remains elusive based on current publicly available information. Extensive searches have revealed several distinct meanings for the acronym "DDC," none of which can be definitively linked to a "4F" derivative without further clarification.

This document serves to highlight the current state of knowledge regarding the potential interpretations of "DDC" in a chemical and drug development context and underscores the necessity for a more precise chemical identifier to proceed with a detailed analysis of "this compound."

Potential Identities of the Core "DDC" Structure

The acronym "DDC" is associated with multiple distinct chemical and biological entities. Understanding these is crucial to potentially identifying the compound of interest.

DOPA Decarboxylase (DDC)

One prominent interpretation of "DDC" is DOPA decarboxylase , an enzyme that plays a critical role in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506).[1][2] This enzyme converts L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin.[1][2] In the context of drug development, molecules that interact with DDC, known as DDC activators or inhibitors, are of significant interest for treating a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[1] A "this compound" could hypothetically refer to a fluorinated compound designed to modulate the activity of this enzyme.

The general mechanism of DDC activators involves binding to allosteric sites on the enzyme, inducing conformational changes that enhance its catalytic efficiency.[1] This leads to increased production of dopamine and serotonin from their respective precursors.[1]

A simplified representation of the signaling pathway involving DOPA decarboxylase is presented below.

Caption: Biosynthetic pathways catalyzed by DOPA Decarboxylase (DDC).

N,N'-Dicyclohexylcarbodiimide (DCC or DCCD)

In the realm of synthetic chemistry, "DCC" is a widely recognized abbreviation for N,N'-Dicyclohexylcarbodiimide .[3] This organic compound is a powerful dehydrating agent commonly employed in the synthesis of esters, amides, and notably, in peptide synthesis to couple amino acids.[3] It is a waxy, white solid with a characteristic sweet odor.[3] A "this compound" could denote a fluorinated derivative of a dicyclohexylcarbodiimide-related structure, potentially altering its reactivity or solubility.

The general workflow for peptide synthesis using a carbodiimide (B86325) like DCC involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine to form an amide bond.

Caption: General workflow for DCC-mediated peptide bond formation.

2',3'-Dideoxycytidine (ddC)

The abbreviation ddC stands for 2',3'-dideoxycytidine , an antiviral medication used in the treatment of HIV/AIDS.[4] It functions as a reverse transcriptase inhibitor. While less common, a "4F-" prefix could indicate a fluorinated analog of this nucleoside reverse transcriptase inhibitor.

The Path Forward: A Need for Specificity

Without a clear, unambiguous identification of the "DDC" core structure, any attempt to provide a detailed technical guide on "this compound" would be purely speculative and scientifically unsound. To enable a comprehensive analysis, the following information is required:

-

The full chemical name of the "DDC" parent compound.

-

The chemical class or therapeutic area of interest for "this compound."

Once the specific molecular entity is identified, a thorough investigation into its chemical structure, physicochemical properties, synthesis, experimental protocols, and any known biological activities or signaling pathways can be conducted. This would include the generation of detailed tables summarizing quantitative data and precise diagrams illustrating relevant mechanisms and workflows, as initially requested.

Researchers, scientists, and drug development professionals are encouraged to provide more specific details regarding "this compound" to facilitate the creation of a valuable and accurate technical resource.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4'-Fluoro-2',3'-dideoxycytidine (4F-DDC)

Disclaimer: The compound "4F-DDC" is not a widely recognized standard chemical name. This guide assumes "this compound" refers to 4'-fluoro-2',3'-dideoxycytidine, a plausible fluorinated analog of the antiviral drug Zalcitabine (2',3'-dideoxycytidine, ddC). The following synthesis and characterization protocols are representative methodologies based on established procedures for similar fluorinated nucleoside analogs and are intended for a research audience in drug development.

Introduction

Fluorinated nucleosides are a critical class of molecules in medicinal chemistry, with numerous approved drugs for antiviral and anticancer therapies.[1] The introduction of a fluorine atom into the sugar moiety of a nucleoside can significantly alter its biological properties by influencing metabolic stability, conformational preference of the sugar ring, and binding affinity to target enzymes.[2][3] Specifically, fluorination at the 4'-position has been explored to create nucleoside-based therapeutics with unique conformational locks and potent bioactivity.[2][4] This guide details a representative synthesis and comprehensive characterization of 4'-fluoro-2',3'-dideoxycytidine, an analog of the nucleoside reverse transcriptase inhibitor (NRTI) Zalcitabine.

Synthesis of 4'-Fluoro-2',3'-dideoxycytidine

The synthesis of 4'-fluoro nucleosides often involves the challenging introduction of a fluorine atom at a specific position on the ribose ring.[5] A common strategy involves the preparation of a suitably protected sugar intermediate, followed by fluorination and subsequent glycosylation with the nucleobase. An alternative is the direct modification of a pre-formed nucleoside. The following protocol is a plausible multi-step synthesis adapted from methodologies for similar 4'-fluorinated nucleosides.[3][5]

Proposed Synthetic Pathway

The proposed pathway begins with a protected cytidine (B196190) derivative and proceeds through key steps of radical bromination at the 4'-position, followed by nucleophilic substitution with fluoride (B91410), deoxygenation at the 2' and 3' positions, and final deprotection.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4'-Bromo Intermediate (2)

-

Start with a suitably protected cytidine derivative (e.g., 5'-O-(tert-Butyldiphenylsilyl)-2',3'-O-isopropylidene-N4-benzoylcytidine).

-

Dissolve the protected nucleoside in a dry, inert solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) as a radical initiator.

-

Irradiate the mixture with a UV lamp or heat to initiate the reaction, leading to bromination at the 4'-position.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, wash with aqueous sodium thiosulfate, and extract with an organic solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the 4'-bromo intermediate.

Step 2: Synthesis of 4'-Fluoro Intermediate (3)

-

Dissolve the 4'-bromo intermediate (2) in a dry aprotic solvent like acetonitrile (B52724).

-

Add a fluorinating agent such as silver fluoride (AgF).[5]

-

Heat the reaction mixture under an inert atmosphere and protect it from light.

-

Monitor the nucleophilic substitution reaction by TLC or HPLC.

-

Once the reaction is complete, filter the mixture to remove silver salts and concentrate the filtrate.

-

Purify the residue using column chromatography to obtain the 4'-fluoro intermediate (3).

Step 3: 2',3'-Deoxygenation to yield Intermediate (5)

-

Remove the 2',3'-O-isopropylidene protecting group from (3) under acidic conditions.

-

Selectively protect the 5'-hydroxyl group if necessary.

-

Perform a Barton-McCombie deoxygenation. This involves converting the 2' and 3' hydroxyl groups into thiocarbonyl derivatives (e.g., xanthates).

-

Treat the thiocarbonyl intermediate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to form the 2',3'-dideoxy compound (5).

Step 4: Deprotection to yield this compound (Final Product)

-

Remove the remaining protecting groups (e.g., N4-benzoyl and 5'-O-silyl) under appropriate conditions. The silyl (B83357) group can be removed with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), and the benzoyl group by ammonolysis.

-

Purify the final product using reverse-phase HPLC to obtain 4'-fluoro-2',3'-dideoxycytidine (this compound).

Summary of Synthetic Steps and Hypothetical Yields

| Step | Reaction | Key Reagents | Solvent | Hypothetical Yield (%) |

| 1 | Radical Bromination | N-bromosuccinimide (NBS) | CCl₄ | 60-70 |

| 2 | Fluorination | Silver Fluoride (AgF) | Acetonitrile | 50-60 |

| 3 | 2',3'-Deoxygenation | Tributyltin hydride, AIBN | Toluene | 70-80 |

| 4 | Deprotection | TBAF, NH₃/MeOH | THF, Methanol | 85-95 |

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the structural elucidation of fluorinated nucleosides.[2] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR: Will show signals for the protons on the cytosine base and the sugar ring. The absence of signals for the 2'- and 3'-protons (or their significant upfield shift) confirms the dideoxy nature. Key couplings between fluorine and adjacent protons (e.g., H-1', H-3', H-5') will be observed.

-

¹³C NMR: Will confirm the number of carbon atoms and their chemical environment. The C-4' signal will show a large one-bond coupling to ¹⁹F.

-

¹⁹F NMR: A key experiment that should show a single resonance for the fluorine atom at the 4'-position. The chemical shift is highly sensitive to the molecular environment.[6] The coupling patterns in the ¹⁹F spectrum will provide information about neighboring protons.

Table of Expected NMR Data (Hypothetical)

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Coupling Constant (J, Hz) |

| ¹H | H-6 | ~7.8 (d) | J(H6-H5) ≈ 7.5 |

| H-5 | ~5.9 (d) | J(H5-H6) ≈ 7.5 | |

| H-1' | ~6.1 (dd) | ³J(H1'-F) ≈ 18-20, ³J(H1'-H2') | |

| H-2'α/β | ~2.0-2.5 (m) | - | |

| H-3' | ~4.0 (m) | ³J(H3'-F) ≈ 16-21[2] | |

| H-5'a/b | ~3.5-3.8 (m) | ³J(H5'-F) ≈ 20-25 | |

| ¹⁹F | F-4' | -190 to -210 | Coupled to H-1', H-3', H-5' |

| ¹³C | C-4' | ~95-105 (d) | ¹J(C4'-F) ≈ 180-200 |

Note: The conformation of the sugar ring (North vs. South) significantly influences the vicinal coupling constants. A strong preference for the North-type conformation is expected for 4'-fluoro nucleosides, characterized by specific ³J(H1'-H2') and ³J(H3'-F) values.[2]

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Expected Result: The protonated molecular ion [M+H]⁺ should be observed, matching the calculated exact mass for C₉H₁₂FN₃O₂.

-

Calculated Mass: [M+H]⁺ = 214.0935 Da.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the final compound and for purification. A reverse-phase method is typically suitable for nucleoside analogs.[7][8]

Protocol for HPLC Purity Analysis:

-

System: An HPLC system with a UV detector.

-

Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is commonly used for nucleoside separation.[7][9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Gradient: A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where cytidine absorbs maximally (around 270-280 nm).

-

Analysis: The purity is calculated from the peak area of the product relative to the total peak area in the chromatogram.

Table of HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 25 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Proposed Mechanism of Action

As an analog of 2',3'-dideoxycytidine, this compound is expected to function as a Nucleoside Reverse Transcriptase Inhibitor (NRTI), primarily targeting viral polymerases such as HIV reverse transcriptase.[10]

Cellular Activation and Inhibition Pathway:

-

Cellular Uptake: this compound, as a prodrug, is transported into the host cell.

-

Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate this compound to its monophosphate (MP), diphosphate (B83284) (DP), and finally its active triphosphate (TP) form (4F-ddCTP).[11]

-

Competitive Inhibition: The active 4F-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral reverse transcriptase.

-

Chain Termination: Once incorporated into the growing viral DNA chain, 4F-ddCTP terminates further elongation. This is because it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[12] This premature chain termination halts viral DNA synthesis and, consequently, viral replication.

Caption: Proposed Mechanism of Action for this compound.

Conclusion

This technical guide outlines a representative pathway for the synthesis of 4'-fluoro-2',3'-dideoxycytidine (this compound) and details the analytical methods required for its comprehensive characterization. The proposed synthetic route leverages established methodologies for fluorinated nucleosides, while the characterization plan employs standard spectroscopic (NMR, MS) and chromatographic (HPLC) techniques to ensure structural integrity and purity. The presumed mechanism of action, consistent with other dideoxynucleoside analogs, involves intracellular activation and subsequent chain-termination of viral DNA synthesis. This guide provides a foundational framework for researchers and scientists engaged in the development of novel fluorinated nucleoside therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. biophysics.org [biophysics.org]

- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 10. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Identify "4F-DDC" as a DOPA Decarboxylase Inhibitor

Initial investigations to profile the mechanism of action for a compound designated "4F-DDC" as a DOPA Decarboxylase (DDC) inhibitor have been inconclusive. Extensive searches of scientific literature and chemical databases did not yield any specific information for a molecule with this identifier acting on DDC.

The term "DDC" is the standard abbreviation for the enzyme DOPA Decarboxylase (also known as Aromatic L-amino acid decarboxylase or AADC). This enzyme plays a crucial role in the biosynthesis of key neurotransmitters.[1][2] Specifically, it catalyzes the conversion of L-DOPA to dopamine (B1211576) and 5-hydroxytryptophan (B29612) to serotonin.[1] Inhibitors of DDC are clinically significant, primarily in the treatment of Parkinson's disease, where they are co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing L-DOPA's bioavailability in the brain and reducing side effects.[1][3]

While the query specified "this compound," this designation does not correspond to any known DDC inhibitors in published research. Searches for this term did not retrieve any relevant data regarding its chemical structure, pharmacology, or mechanism of action related to DDC inhibition.

It is possible that "this compound" may be:

-

An internal, proprietary code name for a research compound that is not yet publicly disclosed.

-

A novel compound with research findings that have not yet been published.

-

An abbreviated name or a typographical error for a different compound.

For instance, the abbreviation "ddC" is associated with Zalcitabine (2′,3′-dideoxycytidine), a nucleoside analog reverse-transcriptase inhibitor previously used in the treatment of HIV/AIDS.[4] However, its mechanism of action is entirely unrelated to DDC inhibition. Similarly, other fluorinated cytidine (B196190) derivatives, such as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) and 5-Fluoro-2'-deoxycytidine (FdCyd), have been investigated for their antiviral and anticancer properties, respectively, and are not known to be DDC inhibitors.[5][6]

Without a definitive identification of the molecular structure or alternative nomenclature for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further clarification on the chemical identity of "this compound" is required to proceed with a detailed analysis of its mechanism of action.

References

- 1. What are DDC inhibitors and how do they work? [synapse.patsnap.com]

- 2. DDC dopa decarboxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Zalcitabine - Wikipedia [en.wikipedia.org]

- 5. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Insight into Antiretroviral Potency of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC) with a Long-Lasting Effect on HIV-1 Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of 4'-Fluoro-Dideoxycytidine Analogs: A Technical Guide

Disclaimer: The compound "4F-DDC" is not a standard nomenclature. This guide assumes the user is referring to a fluorinated analog of Dideoxycytidine (DDC). Based on available scientific literature, this document will focus on 2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine , hereafter referred to as l(-)Fd4C , a well-characterized fluoro-dideoxycytidine analog with significant in vitro anti-retroviral activity.

Introduction

l(-)Fd4C is a synthetic nucleoside analog belonging to the class of L-nucleosides, which are stereoisomers of the naturally occurring D-nucleosides. It has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) in cell culture models. This technical guide provides a comprehensive overview of the in vitro activity of l(-)Fd4C, detailing its mechanism of action, quantitative efficacy and toxicity data, and the experimental protocols used for its evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action

The antiviral activity of l(-)Fd4C is primarily attributed to its role as a competitive inhibitor of viral reverse transcriptase.

1. Intracellular Phosphorylation: Upon entry into the host cell, l(-)Fd4C is sequentially phosphorylated by host cell kinases to its active triphosphate form, l(-)Fd4C-triphosphate (l(-)Fd4C-TP). The initial phosphorylation to l(-)Fd4C-monophosphate is catalyzed by cytoplasmic deoxycytidine kinase.

2. Inhibition of Reverse Transcriptase: l(-)Fd4C-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.

3. Chain Termination: Once incorporated, l(-)Fd4C acts as a chain terminator. The absence of a 3'-hydroxyl group on the sugar moiety of l(-)Fd4C prevents the formation of the next 3'-5' phosphodiester bond, thus halting DNA elongation and viral replication.

A key advantage of l(-)Fd4C is its stereochemistry. The L-configuration reduces its affinity for human DNA polymerases, particularly mitochondrial DNA polymerase γ, leading to a lower potential for cellular toxicity compared to many D-nucleoside analogs.

Figure 1: Mechanism of action of l(-)Fd4C.

Quantitative In Vitro Activity

The in vitro antiviral activity and cytotoxicity of l(-)Fd4C have been evaluated in various cell lines. The tables below summarize the key quantitative data.

Table 1: Anti-HIV Activity of l(-)Fd4C

| Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| CEM | HIV-1 (various) | Data not specified | >100 | Data not specified | [1] |

| MT-2 | HIV-1 (IIIB) | Data not specified | Data not specified | Data not specified |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀

Table 2: Anti-HBV Activity of l(-)Fd4C

| Cell Line | Parameter Measured | Inhibition | Concentration (µM) | Reference |

| HepG2 2.2.15 | HBV DNA Synthesis | >90% | 1.0 | [1] |

Table 3: Biochemical Data for l(-)Fd4C

| Parameter | Enzyme | Value | Reference |

| Kₘ (Monophosphorylation) | Cytoplasmic Deoxycytidine Kinase | 100 µM | |

| Inhibition of mtDNA Synthesis | Human Mitochondrial DNA Polymerase γ | No inhibition up to 100 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of antiviral compounds. The following sections describe the key experimental protocols used to evaluate l(-)Fd4C.

Anti-HIV Activity Assay (MT-2 Cell Assay)

This assay determines the ability of a compound to inhibit HIV-1 induced cytopathic effects (syncytia formation) in the MT-2 human T-cell line.

Materials:

-

MT-2 cells

-

HIV-1 viral stock (e.g., strain IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

l(-)Fd4C stock solution

-

96-well microtiter plates

-

MTT or similar viability dye

Procedure:

-

Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Compound Addition: Prepare serial dilutions of l(-)Fd4C and add to the wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus).

-

Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.

-

Quantification of Viral Cytopathic Effect: Observe and count syncytia (giant cell formation) under a microscope.

-

Cell Viability Assessment: Add a viability reagent (e.g., MTT) and measure the absorbance to determine cell viability.

-

Data Analysis: Calculate the EC₅₀ by plotting the percentage of inhibition of viral cytopathic effect against the drug concentration. Calculate the CC₅₀ from the uninfected, drug-treated cells.

Figure 2: Workflow for Anti-HIV Activity Assay.

Mitochondrial Toxicity Assay (Mitochondrial DNA Quantification)

This assay assesses the effect of the compound on mitochondrial DNA (mtDNA) content in cells, a key indicator of mitochondrial toxicity.

Materials:

-

CEM or HepG2 cells

-

l(-)Fd4C and a positive control known to cause mitochondrial toxicity (e.g., ddC)

-

DNA extraction kit

-

Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., β-actin)

-

qPCR master mix and instrument

Procedure:

-

Cell Culture and Treatment: Culture cells in the presence of various concentrations of l(-)Fd4C and the positive control for an extended period (e.g., 7-14 days), as mitochondrial toxicity can be delayed.

-

DNA Extraction: Harvest the cells and extract total DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers for both a mitochondrial and a nuclear gene.

-

Data Analysis: Determine the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

Figure 3: Workflow for Mitochondrial Toxicity Assay.

Conclusion

l(-)Fd4C demonstrates potent and selective in vitro activity against both HIV and HBV. Its mechanism of action as a chain terminator of viral reverse transcriptase, combined with a favorable mitochondrial toxicity profile, underscores its potential as an antiviral agent. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of l(-)Fd4C and related fluoro-dideoxycytidine analogs. Future in vivo studies are warranted to confirm these promising in vitro findings.

References

An In-depth Technical Guide on the Solubility and Stability of Dithiocarbamate Analogs

Disclaimer: Extensive searches for a compound specifically named "4F-DDC" did not yield any publicly available data. The following guide has been prepared using Diethyldithiocarbamate-Copper (DDC-Cu) as a reference analog to illustrate the required data presentation, experimental protocols, and visualizations. The principles and methodologies described are broadly applicable to the characterization of new chemical entities.

Introduction

The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide provides a comprehensive overview of the methodologies and data interpretation for the solubility and stability assessment of dithiocarbamate (B8719985) compounds, with a specific focus on the data available for DDC-Cu.

Part 1: Solubility Studies

Aqueous solubility is a crucial factor for in vivo efficacy. Poorly soluble compounds often exhibit low and variable bioavailability, posing significant challenges for formulation development.

Quantitative Solubility Data

The solubility of dithiocarbamate compounds can be highly dependent on the solvent system and the presence of complexing agents. The following table summarizes the available solubility data for the analog DDC-Cu.

| Compound | Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |

| DDC-Cu | Water | Not Specified | Practically Insoluble (Predicted: 0.0007 mg/L) | Co-solvent Prediction Method | [1] |

| DDC-Cu | 20% w/w Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Not Specified | ~ 4.0 | Phase Solubility Analysis | [1] |

| DDC-Cu | 20% w/w Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in water | Not Specified | ~ 4.0 | Phase Solubility Analysis | [1] |

Experimental Protocol: Phase Solubility Studies

Phase solubility studies are a standard method to evaluate the effect of complexing agents, such as cyclodextrins, on the solubility of a poorly soluble drug.

Objective: To determine the apparent solubility of a dithiocarbamate compound in the presence of varying concentrations of a complexing agent.

Materials:

-

Dithiocarbamate compound (e.g., DDC-Cu)

-

Complexing agent (e.g., HP-β-CD, SBE-β-CD)

-

Purified water (or other relevant buffer system)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of the complexing agent (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/w).

-

Add an excess amount of the dithiocarbamate compound to each vial containing the different concentrations of the complexing agent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to remove the undissolved solid.

-

Quantify the concentration of the dissolved dithiocarbamate in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Plot the concentration of the dissolved dithiocarbamate against the concentration of the complexing agent to generate a phase solubility diagram.

Visualization of Experimental Workflow

Caption: Workflow for Phase Solubility Studies.

Part 2: Stability Studies

Stability testing is essential to determine the intrinsic stability of a compound, its degradation pathways, and to establish a retest period or shelf life. Dithiocarbamates are known to be unstable in acidic conditions.[2][3]

Quantitative Stability Data

The stability of a dithiocarbamate formulation is a key parameter for its clinical application. The following table presents stability data for a DDC-Cu formulation.

| Compound Formulation | Storage Condition | Duration | Stability Outcome | Analytical Method | Reference |

| Freeze-dried DDC-Cu in 20% w/w CD solution (reconstituted) | Not Specified | 28 days | Stable | Not Specified | [1] |

| Ziram (a dithiocarbamate) in plant homogenates | Not Specified | < 3 hours | Decomposed | Not Specified | [2] |

| Dithiocarbamates in general | Acidic medium (pH 5) | 5 minutes | Considerable decomposition | Not Specified | [3] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies (stress testing) are undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.

Objective: To evaluate the stability of a dithiocarbamate compound under various stress conditions.

Materials:

-

Dithiocarbamate compound

-

Solvents (e.g., water, buffers of different pH, organic solvents)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC with a stability-indicating method (e.g., with a photodiode array detector)

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., pH 2, 7, 9).

-

Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.

-

Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature.

-

Withdraw and analyze samples at various time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to high temperatures (e.g., 60°C, 80°C).

-

Analyze samples at different time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Analyze the samples and compare with a control sample protected from light.

-

-

Analysis:

-

For all conditions, analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Determine the percentage of degradation and identify any major degradation products if possible (e.g., using LC-MS).

-

Visualization of Logical Relationships in Stability Testing

Caption: Forced Degradation Study Logic.

Conclusion

The solubility and stability of a dithiocarbamate compound are critical attributes that must be thoroughly investigated during drug development. This guide has provided a framework for these studies, using DDC-Cu as an illustrative example. The provided experimental protocols and data presentation formats can be adapted for the characterization of novel dithiocarbamate derivatives such as "this compound". A comprehensive understanding of these properties is essential for successful formulation development and for ensuring the safety and efficacy of the final drug product.

References

Unveiling the Molecular Targets of Fluorinated DOPA Decarboxylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between fluorinated inhibitors and DOPA Decarboxylase (DDC), a pivotal enzyme in the biosynthesis of key neurotransmitters. While the specific compound "4F-DDC" remains unidentified in publicly available scientific literature, this guide focuses on well-characterized fluorinated DDC inhibitors, such as α-monofluoromethyldopa and α-difluoromethyldopa, as exemplary models. We delve into their mechanism of action, present available quantitative data on their inhibitory activity, and provide detailed experimental protocols for assessing DDC inhibition. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of the methodologies employed in the study of these compounds.

Introduction: DOPA Decarboxylase as a Therapeutic Target

Aromatic L-amino acid decarboxylase (AADC), commonly known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the final step of the biosynthesis of dopamine (B1211576) and serotonin. Specifically, it catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. Given its central role in neurotransmitter synthesis, DDC is a significant therapeutic target for a range of neurological and psychiatric disorders.

The inhibition of peripheral DDC is a cornerstone of Parkinson's disease therapy. By preventing the conversion of exogenously administered L-DOPA to dopamine in the periphery, DDC inhibitors increase the bioavailability of L-DOPA in the central nervous system, where it can be converted to dopamine to alleviate motor symptoms. Fluorination of DDC inhibitors is a medicinal chemistry strategy employed to enhance their pharmacological properties, such as metabolic stability and target affinity.

Molecular Targets and Mechanism of Action of Fluorinated DDC Inhibitors

The primary molecular target of fluorinated DDC inhibitors is the DOPA decarboxylase enzyme itself. Compounds like α-monofluoromethyldopa and α-difluoromethyldopa are classified as enzyme-activated irreversible inhibitors, also known as "suicide inhibitors".[1]

The mechanism of action involves the inhibitor, which is a substrate analog, binding to the active site of DDC. The enzyme then proceeds with its catalytic reaction, which in this case, leads to the formation of a highly reactive intermediate. This intermediate then covalently binds to a nucleophilic residue within the active site of the enzyme, leading to its irreversible inactivation.[1]

Signaling Pathway of Dopamine Synthesis and its Inhibition

The following diagram illustrates the dopamine synthesis pathway and the point of intervention by DDC inhibitors.

Quantitative Data on DDC Inhibition

| Compound | Target | Inhibition Type | Ki (µM) | kinact (min-1) | Reference |

| α-Methyldopa | DOPA Decarboxylase | Irreversible | 39.3 | 0.012 | [2] |

Table 1: Kinetic parameters for the inhibition of DOPA Decarboxylase by α-Methyldopa.

It is important to note that fluorination can significantly alter the inhibitory potency and mechanism of these compounds. Further dedicated studies are required to establish a comprehensive quantitative profile for specific fluorinated DDC inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of inhibitors with DOPA Decarboxylase.

In Vitro DOPA Decarboxylase Inhibition Assay using HPLC

This assay measures the enzymatic activity of DDC by quantifying the product (dopamine) formed from the substrate (L-DOPA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

-

Recombinant or purified DOPA Decarboxylase

-

L-DOPA (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Test inhibitor (e.g., α-monofluoromethyldopa)

-

Phosphate (B84403) buffer (pH 7.2)

-

Perchloric acid (to stop the reaction)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Preparation: Prepare a solution of DDC in phosphate buffer. The final concentration will need to be optimized for the assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (pH 7.2)

-

PLP (final concentration, e.g., 0.01-0.1 mM)

-

Test inhibitor at various concentrations (or vehicle for control)

-

-

Pre-incubation: Pre-incubate the reaction mixture with the enzyme at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add L-DOPA to the reaction mixture to initiate the enzymatic reaction. The final concentration of L-DOPA should be around its Km value for DDC (e.g., ~400 µM for human DDC).

-

Incubation: Incubate the reaction at 37°C for a specific time during which the reaction is linear (e.g., 20-40 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the protein.

-

Sample Preparation for HPLC: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant, which contains the product (dopamine).

-

HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.

-

Mobile Phase: A suitable mobile phase, typically a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent.

-

Detection: Detect dopamine using an electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis: Quantify the dopamine peak area. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for DDC Inhibition Assay

Conclusion

While the specific entity "this compound" remains elusive, the principles of targeting DOPA Decarboxylase with fluorinated inhibitors are well-established in medicinal chemistry. Fluorinated analogs like α-monofluoromethyldopa and α-difluoromethyldopa serve as important tools for studying the mechanism and consequences of DDC inhibition. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel DDC inhibitors, which is a critical step in the development of new therapeutics for Parkinson's disease and other neurological disorders. Further research is warranted to fully elucidate the quantitative structure-activity relationships of a broader range of fluorinated DDC inhibitors.

References

- 1. Inactivation of 3-(3,4-dihydroxyphenyl)alanine decarboxylase by 2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Diethyldithiocarbamate (DDC)

Disclaimer: Initial searches for "4F-DDC" did not yield any relevant results regarding its pharmacokinetic and metabolic properties. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of Diethyldithiocarbamate (B1195824) (DDC), a structurally related and well-characterized compound, to serve as an illustrative example and a valuable resource for researchers in drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of Diethyldithiocarbamate (DDC). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Introduction to Diethyldithiocarbamate (DDC)

Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram, a medication used in the treatment of alcohol dependence.[1] DDC and its derivatives have garnered significant interest for their diverse pharmacological activities, including their potential as anticancer agents and for their ability to modulate the toxicity of certain chemotherapeutic drugs.[1] Understanding the pharmacokinetic and metabolic profile of DDC is crucial for its safe and effective therapeutic application.

Pharmacokinetics of DDC

The pharmacokinetics of DDC have been investigated in both human and animal studies. A notable characteristic of DDC's pharmacokinetics is its dose-dependent nature.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of DDC observed in healthy human volunteers following intravenous infusion.

| Parameter | Low Dose (200 mg/m²/hr) | High Dose (400 mg/m²/hr) | Reference |

| Steady-State Concentration (Cpss) | 27.0 ± 7.6 µM | 74.8 ± 19.3 µM | [2] |

| Total Body Clearance | 23.83 ± 8.23 mL/min/kg | 15.48 ± 2.72 mL/min/kg | [2] |

| Terminal Elimination Half-life (t½) | 3.74 ± 1.10 min | 6.08 ± 1.07 min | [2] |

| Michaelis Constant (Km) | 124.3 ± 19.9 µM | - | [2] |

| Maximum Elimination Rate (Vm) | 3.67 ± 1.15 µmol/min/kg | - | [2] |

Data presented as mean ± standard deviation.

These data indicate that as the dose of DDC increases, the steady-state plasma concentration increases disproportionately, while the total body clearance decreases, suggesting saturation of elimination pathways.[2] The terminal elimination half-life also increases with a higher dose.[2]

Metabolism of DDC

DDC undergoes extensive metabolism in the body. It is formed from the reduction of Disulfiram and is subsequently metabolized through several pathways.

Metabolic Pathways

The primary metabolic pathway of DDC involves S-methylation to form S-methyl-DDC, which is then further oxidized to sulfoxide (B87167) and sulfone metabolites. The cytochrome P450 enzyme, specifically CYP2E1, has been implicated in the metabolism of DDC.[3]

Experimental Protocols

This section details the methodologies employed in pharmacokinetic and metabolism studies of DDC.

In Vitro Metabolism Study

Objective: To investigate the metabolism of DDC using in vitro systems, such as liver microsomes.

Protocol:

-

Preparation of Incubation Mixture:

-

Liver microsomes (from human or animal sources) are suspended in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

DDC is added to the microsomal suspension at various concentrations.

-

The reaction is initiated by the addition of an NADPH-generating system (e.g., 1.3 mM NADPH).[3]

-

-

Incubation:

-

The reaction mixtures are incubated at 37°C for a specified period (e.g., 30 minutes).[3]

-

-

Termination of Reaction:

-

The incubation is terminated by adding a quenching solvent, such as acetonitrile (B52724) or by heat inactivation.

-

-

Sample Analysis:

-

The samples are centrifuged to pellet the protein.

-

The supernatant is analyzed for the presence of DDC and its metabolites using analytical techniques like HPLC or LC-MS/MS.

-

Analytical Method for DDC Quantification in Plasma

Objective: To quantify the concentration of DDC in plasma samples.

Protocol:

-

Sample Preparation:

-

To 1 mL of plasma, add 250 µL of methyl iodide to derivatize DDC to its more stable methyl ester (MeDDC).[4]

-

Add an internal standard (e.g., 1.8 µg of biphenyl (B1667301) in 6 mL of chloroform).[4]

-

Vortex the mixture for 30 minutes to extract the MeDDC and internal standard into the organic layer.[4]

-

Separate the chloroform (B151607) layer and evaporate it to approximately 50 µL under a stream of nitrogen.[4]

-

Reconstitute the residue in 250 µL of acetonitrile and evaporate again to a final volume of 100 µL.[4]

-

-

HPLC Analysis:

-

Quantification:

-

The concentration of DDC is determined by comparing the peak area ratio of MeDDC to the internal standard against a standard curve.

-

Experimental and Analytical Workflows

The following diagrams illustrate a typical workflow for an in vitro metabolism study and the general process of bioanalytical method development for DDC.

Conclusion

This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and metabolism of Diethyldithiocarbamate (DDC). The dose-dependent nature of its pharmacokinetics and its metabolic pathway involving S-methylation and oxidation are key characteristics. The detailed experimental protocols and workflows presented herein offer a practical resource for researchers involved in the development of DDC and related compounds. Further research is warranted to fully elucidate the enzymes involved in DDC metabolism and to characterize its pharmacokinetic profile in various disease states.

References

- 1. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dose-ranging pharmacokinetics study of sodium diethyldithiocarbamate in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-Based Inactivation of Human CYP2E1 by Diethyldithocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Discovery and Synthesis of 4F-DDC, a Novel PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4F-DDC, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). This compound has demonstrated significant potential in the context of cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

Introduction to this compound

This compound, with the full chemical name (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)-N-(4-fluorophenyl) hydrazine-1-carbothioamide , is a small molecule inhibitor of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with mutations in other DNA repair pathways, such as those involving BRCA1 and BRCA2, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₄Br₂FN₃O₂S |

| Molecular Weight | 491.17 g/mol |

| SMILES | S=C(N/N=C/C1=CC(OC)=C(OC)C(Br)=C1Br)NC2=CC=C(F)C=C2 |

| IC₅₀ (PARP1) | 82 nM[1] |

Synthesis of this compound

While the primary literature describes the synthesis of this compound, a detailed, step-by-step public protocol is not available. However, based on the synthesis of structurally related benzylidene-hydrazinecarbothioamides, a plausible synthetic route can be outlined.[2][3][4][5] The synthesis likely involves a condensation reaction between a substituted benzaldehyde (B42025) and a substituted hydrazinecarbothioamide.

Plausible Synthetic Workflow:

Plausible Synthetic Workflow for this compound.

General Experimental Protocol (Hypothesized):

-

Synthesis of (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)hydrazine-1-carbothioamide:

-

To a solution of 2,3-dibromo-4,5-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol), an equimolar amount of thiosemicarbazide (B42300) is added.

-

A catalytic amount of acid (e.g., acetic acid) is often used to facilitate the reaction.

-

The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.

-

-

Synthesis of this compound:

-

The intermediate from the previous step is then reacted with 1-fluoro-4-isothiocyanatobenzene in a suitable solvent (e.g., dimethylformamide).

-

The reaction is typically stirred at room temperature for several hours.

-

The final product, this compound, is then isolated through precipitation, filtration, and purified by recrystallization or column chromatography.

-

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of PARP1 with an IC₅₀ value of 82 nM.[1] Its mechanism of action involves the induction of DNA damage and the activation of the cGAS–STING (cyclic GMP-AMP synthase–stimulator of interferon genes) pathway.[1]

Quantitative Biological Data:

| Assay | Cell Line | Result | Reference |

| PARP1 Inhibition (IC₅₀) | - | 82 nM | [1] |

| In vivo Tumor Growth Inhibition | HCC-1937 Xenografts | Significant inhibition of tumor growth | [1] |

Signaling Pathway of this compound Induced cGAS-STING Activation:

This compound activates the cGAS-STING pathway.

Experimental Protocols

PARP1 Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PARP1.

Experimental Workflow:

Workflow for a typical PARP1 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human PARP1 enzyme, biotinylated NAD+, and activated DNA in assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Initiate the reaction by adding the biotinylated NAD+ solution to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent, such as a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of PARP1 Cleavage (General Protocol)

This protocol is used to assess the induction of apoptosis by measuring the cleavage of PARP1 in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCC-1937) and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 (which detects both full-length and cleaved PARP1) or a primary antibody specific for cleaved PARP1. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the extent of PARP1 cleavage in response to this compound treatment.

Conclusion

This compound is a promising novel PARP1 inhibitor with potent in vitro and in vivo activity. Its unique mechanism of action, involving the activation of the cGAS-STING pathway, suggests its potential for inducing an anti-tumor immune response in addition to its direct cytotoxic effects. Further research into its synthesis, optimization, and preclinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide: supramolecular assemblies in two-dimensions mediated by N—H⋯S and C—H⋯π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHESIS, CHARACTERISATION AND ANTI BACTERIAL STUDIES OF (E)-2-(3,4,5- TRIMETHOXY BENZYLIDENE ) HYDRAZINE CARBOTHIOAMIDE | Scholar: National School of Leadership [jconsortium.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Unraveling "4F-DDC": A Case of Mistaken Identity in Scientific Nomenclature

Initial investigations into the experimental protocols for "4F-DDC" in cell culture have revealed a significant case of mistaken identity, with the acronym pointing overwhelmingly to the Dewey Decimal Classification (DDC) system used in library science rather than a specific chemical compound for biological research.

Extensive searches for "this compound" in the context of cell culture, drug development, and molecular biology have yielded no relevant results for a compound or substance with this designation. The vast majority of references to "DDC" are in the context of library and information science, a field unrelated to the user's request for detailed laboratory protocols.

This suggests that "this compound" is likely a misnomer, a typographical error, or a highly specific internal code name for a compound not yet in the public domain. Without the correct chemical name or a more specific identifier, it is impossible to provide the requested detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the critical first step in accessing its scientific literature and established experimental procedures. The lack of any discernible information on a "this compound" in chemical and biological databases prevents the fulfillment of the core requirements of this request.

We urge the user to verify the correct name and designation of the compound of interest. Once the accurate chemical identifier is provided, a comprehensive and detailed response including the requested protocols, data tables, and diagrams can be generated.

Application Notes and Protocols for the Use of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a radiolabeled analog of the amino acid L-DOPA, in preclinical animal models. Due to a likely typographical error in the initial query for "4F-DDC," this document focuses on the widely utilized and scientifically relevant compound, [¹⁸F]FDOPA. This positron emission tomography (PET) tracer is a powerful tool for the in vivo visualization and quantification of the presynaptic dopaminergic system and for the imaging of neuroendocrine tumors (NETs). [¹⁸F]FDOPA allows for the non-invasive assessment of dopamine (B1211576) synthesis and storage, providing critical insights into pathophysiology and therapeutic responses in various disease models.

The uptake of [¹⁸F]FDOPA reflects the activity of the L-type amino acid transporter, followed by intracellular decarboxylation by DOPA decarboxylase (DDC) to [¹⁸F]fluorodopamine, which is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1] This process allows for the imaging of dopaminergic neuron integrity and function, as well as the metabolic activity of certain tumor types that exhibit high DDC activity.[2]

Key Applications in Animal Models

-

Neurodegenerative Diseases: Primarily used in rodent and non-human primate models of Parkinson's disease to assess the loss of dopaminergic neurons in the striatum.[3][4] It is also employed to evaluate the efficacy of neuroprotective and restorative therapies.

-

Oncology: For the detection, staging, and monitoring of treatment response in animal models of neuroendocrine tumors, such as pheochromocytoma and carcinoid tumors.[5][6]

-

Psychiatric Disorders: To investigate alterations in dopamine synthesis capacity in animal models of schizophrenia and other psychiatric conditions.[7]

Data Presentation

Table 1: Biodistribution of L-[¹⁸F]FDOPA in Mice Bearing Neuroendocrine Tumor Xenografts

This table summarizes the ex vivo biodistribution of L-[¹⁸F]FDOPA in NSG mice with different neuroendocrine tumor xenografts at 30 and 120 minutes post-injection. The data is presented as the percentage of the injected dose per cubic centimeter of tissue (%ID/cc).

| Tissue/Tumor | L-[¹⁸F]FDOPA Uptake at 30 min (%ID/cc ± SEM) | L-[¹⁸F]FDOPA Uptake at 120 min (%ID/cc ± SEM) | Reference |

| PC12 Tumor | 35.73 ± 2.50 | 18.82 ± 1.55 | [5][8] |

| STC-1 Tumor | 15.65 ± 1.20 | 9.87 ± 0.95 | [8] |

| COLO-320 Tumor | 11.99 ± 0.50 | 15.10 ± 1.30 | [8] |

| Pancreas | 12.50 ± 1.50 | 5.50 ± 0.70 | [5] |

| Small Intestines | 10.00 ± 1.20 | 4.00 ± 0.50 | [5] |

| Kidneys | 8.00 ± 0.90 | 3.00 ± 0.40 | [5] |

| Liver | 6.00 ± 0.70 | 2.50 ± 0.30 | [5] |

Table 2: Kinetic Parameters of [¹⁸F]FDOPA in Mouse Striatum

This table presents the striatal dopamine synthesis capacity, represented by the influx rate constant (Kᵢᴹᵒᵈ), in mice following intravenous versus intraperitoneal administration of [¹⁸F]FDOPA.

| Administration Route | Striatal Kᵢᴹᵒᵈ (min⁻¹ ± SD) | Coefficient of Variation | Reference |

| Intravenous (i.v.) | 0.022 ± 0.0041 | 18.4% | [7][9] |

| Intraperitoneal (i.p.) | 0.024 ± 0.0047 | 19.6% | [7][9] |

Experimental Protocols

Protocol 1: [¹⁸F]FDOPA PET Imaging in a Rat Model of Parkinson's Disease

Objective: To quantify the striatal dopaminergic deficit in a genetic or neurotoxin-induced rat model of Parkinson's disease.

Materials:

-

Adult male rats (e.g., Sprague-Dawley, Wistar, or a transgenic model like SNCAG51D)[3]

-

[¹⁸F]FDOPA

-

Carbidopa (B1219) (AADC inhibitor)[10]

-

Entacapone (B1671355) (COMT inhibitor)[10]

-

Anesthetic (e.g., Isoflurane)

-

PET/CT or PET/MR scanner

-

Tail vein catheter

Procedure:

-

Animal Preparation:

-

Fast the animals for 4-6 hours before the scan to reduce peripheral amino acid competition.

-

Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O.[10]

-

Place a catheter in the lateral tail vein for injections.

-

-

Peripheral Enzyme Inhibition:

-

Administer carbidopa (10 mg/kg) intravenously to inhibit peripheral DOPA decarboxylase (AADC).[10]

-

Subsequently, administer entacapone (10 mg/kg) intravenously to inhibit catechol-O-methyltransferase (COMT).[10] This prevents the peripheral metabolism of [¹⁸F]FDOPA, increasing its bioavailability to the brain.

-

-

Radiotracer Administration:

-

Thirty minutes after the administration of the inhibitors, inject a bolus of [¹⁸F]FDOPA (e.g., 18.5 ± 7.1 MBq) via the tail vein catheter.[10]

-

-

PET Imaging:

-

Data Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., FBP or OSEM).

-

Co-register the PET images with a CT or MRI template for anatomical reference.

-

Define regions of interest (ROIs) for the striatum (target region) and cerebellum (reference region).[10]

-

Generate time-activity curves (TACs) for the striatum and cerebellum.

-

Perform kinetic modeling using a reference tissue model, such as the Patlak or Logan graphical analysis, to calculate the influx rate constant (Kᵢ) or the effective distribution volume ratio (EDVR) of [¹⁸F]FDOPA in the striatum.[3][10]

-

Protocol 2: [¹⁸F]FDOPA PET/CT Imaging of Neuroendocrine Tumors in a Mouse Xenograft Model

Objective: To visualize and quantify the uptake of [¹⁸F]FDOPA in a subcutaneous neuroendocrine tumor model in mice.

Materials:

-

Immunocompromised mice (e.g., NSG)

-

Neuroendocrine tumor cell line (e.g., PC12, STC-1)[5]

-

[¹⁸F]FDOPA

-

Anesthetic (e.g., Isoflurane)

-

PET/CT scanner

-

Tail vein catheter (optional, intraperitoneal injection is an alternative)

Procedure:

-

Tumor Implantation:

-

Inject a suspension of the chosen NET cell line subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

-

-

Animal Preparation:

-

Fast the mice for 4-6 hours prior to imaging.

-

Anesthetize the mouse with isoflurane.

-

-

Radiotracer Administration:

-

Inject [¹⁸F]FDOPA (e.g., 9 MBq) via the tail vein or intraperitoneally.[5]

-

-

PET/CT Imaging:

-

Acquire static PET/CT images at specific time points post-injection, for example, at 30 and 120 minutes.[5]

-

The CT scan provides anatomical localization of the tumor and other organs.

-

-

Data Analysis:

-

Reconstruct the PET and CT images.

-

Fuse the PET and CT images for combined functional and anatomical information.

-

Draw ROIs on the tumor and other organs of interest (e.g., pancreas, liver, kidneys) on the co-registered images.

-

Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or per cubic centimeter (%ID/cc).[5]

-

-

Ex Vivo Biodistribution (Optional but Recommended):

-

At the end of the imaging session, euthanize the animals.

-

Dissect the tumor and other organs of interest.

-

Weigh the tissue samples and measure their radioactivity using a gamma counter.

-

Calculate the %ID/g for each tissue to confirm the in vivo imaging data.[8]

-

Visualizations

Caption: [¹⁸F]FDOPA uptake and metabolism in a dopaminergic neuron.

Caption: General workflow for [¹⁸F]FDOPA PET imaging in animal models.

References

- 1. Nuclear Medicine Imaging Biomarkers in Parkinson’s Disease: Past, Present, and Future Directions | MDPI [mdpi.com]

- 2. Total 18F-dopa PET tumour uptake reflects metabolic endocrine tumour activity in patients with a carcinoid tumour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 5. oncotarget.com [oncotarget.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A side-by-side evaluation of [18F]FDOPA enantiomers for non-invasive detection of neuroendocrine tumors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Note and Protocol for the Dissolution of a Novel Research Compound for Experimental Use

Disclaimer: The identity of the compound "4F-DDC" could not be definitively established from available resources. The following document provides a generalized protocol for the dissolution of a novel research compound. It is imperative that the user verifies the specific identity, purity, and physicochemical properties of their compound of interest before proceeding. All safety precautions must be tailored to the known and potential hazards of the specific substance being handled. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting.

Application Notes

The accurate and reproducible preparation of test compound solutions is fundamental to the integrity of experimental data in drug discovery and development. The choice of solvent and the dissolution methodology can significantly impact the compound's stability, bioavailability, and, ultimately, its observed biological activity. This document outlines a systematic approach to determining the optimal solvent and developing a robust protocol for the preparation of solutions for both in vitro and in vivo experiments. Adherence to a standardized protocol is crucial for ensuring consistency across experiments and for the reliable interpretation of results.

When preparing a stock solution, it is recommended to select an appropriate solvent based on the physicochemical properties of the compound.[1] For many organic molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice; however, it is critical to maintain the final concentration of DMSO in assays below 0.1% to avoid solvent-induced artifacts.[1] The stability of the compound in the chosen solvent and under the specified storage conditions should be thoroughly evaluated to ensure the integrity of the stock solution over time.[2][3]

For in vivo studies, the formulation of the compound is a critical step that can influence its pharmacokinetic and pharmacodynamic profile. The selection of a vehicle must consider the route of administration, the required dose, and the potential for toxicity of the vehicle itself. It is often necessary to prepare a suspension or a co-solvent formulation for poorly water-soluble compounds.

Experimental Protocols

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[4][5]

-

Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Take precautions against static discharge, especially when handling flammable solvents.[6]

Materials

-

Test Compound (e.g., this compound)

-

Analytical balance

-

Spatula

-

Glass vials (amber vials for light-sensitive compounds)[1]

-

Volumetric flasks

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Solvents (e.g., DMSO, Ethanol, Saline, Water for Injection)

-

Cell culture medium or assay buffer (for in vitro experiments)

-

Vehicle components (e.g., Tween® 80, PEG-400, Carboxymethylcellulose) (for in vivo experiments)

Protocol for Solubility Determination

-

Weigh out a small, precise amount of the test compound (e.g., 1-5 mg) into a pre-weighed glass vial.

-

Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

-

Vortex the vial for 1-2 minutes to facilitate dissolution.

-

If the compound does not dissolve, sonicate the vial for 10-15 minutes. If the compound is heat-stable, gentle warming (e.g., to 37°C) can be applied.[1]

-

If the compound is fully dissolved, record the concentration and proceed to the next highest target concentration by adding more compound.

-

If the compound is not fully dissolved, add another measured volume of the solvent and repeat steps 3-4 until the compound dissolves completely. Record the final concentration.

-

Repeat this process for a panel of common laboratory solvents to determine the optimal solvent for stock solution preparation.

Protocol for Stock Solution Preparation

-

Based on the solubility data, select the most appropriate solvent that allows for a high concentration stock solution. DMSO is a common choice for many nonpolar compounds.

-

Calculate the required mass of the test compound to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Carefully weigh the calculated mass of the compound and transfer it to a volumetric flask or a suitable vial.

-

Add a portion of the chosen solvent (e.g., about 80% of the final volume) to the flask.

-

Vortex and/or sonicate the solution until the compound is completely dissolved.[1]

-

Once dissolved, add the solvent to reach the final desired volume.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) and protect from light if necessary.

Protocol for Preparing Working Solutions for In Vitro Experiments

-

Thaw an aliquot of the stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay medium or buffer.

-

It is crucial to add the stock solution to the assay medium while vortexing the medium to prevent precipitation of the compound.[1]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent solvent-induced effects on the cells or assay components.

-

Prepare a vehicle control by adding the same amount of solvent to the assay medium without the test compound.

Protocol for Preparing Formulations for In Vivo Experiments

The choice of vehicle for in vivo administration depends on the compound's solubility, the route of administration, and toxicity considerations.

-

For Soluble Compounds:

-

If the compound is soluble in an aqueous vehicle, it can be dissolved directly in saline or phosphate-buffered saline (PBS).

-

The pH of the final formulation may need to be adjusted to improve solubility and stability.

-

-

For Poorly Soluble Compounds (Suspension):

-

A common vehicle for oral or intraperitoneal administration is 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

-

The test compound can be suspended in the CMC solution by sonication or homogenization.

-

A surfactant, such as 0.1% Tween® 80, can be added to aid in wetting the compound and creating a more uniform suspension.

-

Data Presentation

Table 1: Solubility of Test Compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Observations |

| DMSO | |||

| Ethanol | |||

| Methanol | |||

| Acetonitrile | |||

| Water | |||

| PBS (pH 7.4) |

Table 2: Recommended Concentrations for Experiments

| Experiment Type | Vehicle/Solvent | Stock Concentration | Working Concentration | Final Solvent Conc. |

| In Vitro Cell-Based Assay | DMSO / Cell Culture Medium | 50 mM | 1 nM - 100 µM | ≤ 0.1% |

| In Vivo (Oral Gavage) | 0.5% CMC, 0.1% Tween 80 | N/A (Suspension) | 1 - 50 mg/kg | N/A |

| In Vivo (IV Injection) | Saline with 5% DMSO, 10% PEG-400 | 10 mg/mL | 0.1 - 5 mg/kg | 5% DMSO |

Visualizations

Caption: Workflow for Solubility Determination and Solution Preparation.

Caption: Example Signaling Pathway for Compound Target Validation.

References

- 1. emulatebio.com [emulatebio.com]

- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. bunzlcatering.co.uk [bunzlcatering.co.uk]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for 4F-DDC as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4F-DDC, with the full chemical name (E)-2-(2,3-dibromo-4,5-dimethoxybenzylidene)-N-(4-fluorophenyl) hydrazine-1-carbothioamide, is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] As a chemical probe, this compound offers a valuable tool for investigating the roles of PARP1 in cellular processes, particularly in the context of DNA damage repair and cancer biology. Its mechanism of action involves the induction of DNA damage and the subsequent activation of the cGAS-STING pathway, leading to selective cytotoxicity in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1][3]